N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Description
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative characterized by a cyclopropyl group at the N2 position and a 3-ethoxyphenylmethyl substituent at the N4 position. The compound’s design aligns with strategies to optimize substituent effects on bioavailability and target binding, as seen in related dicarboxamide scaffolds .
Properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-13-5-3-4-11(8-13)9-18-15(21)14-10-24-17(20-14)16(22)19-12-6-7-12/h3-5,8,10,12H,2,6-7,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGDTZCAWNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through nucleophilic substitution reactions using appropriate benzyl halides and ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Core Heterocycle Variations
The target compound’s thiazole core distinguishes it from analogs with benzo[d]thiazole, pyrrole, or thiadiazole backbones. Key comparisons include:
Table 1: Core Structure and Substituent Effects
*Inferred from structural similarities to kinase-targeting analogs.
- Thiazole vs. Benzo[d]thiazole: The benzo[d]thiazole core (e.g., N4-(4-fluorophenyl) derivatives) enhances π-π stacking in kinase binding pockets, contributing to IC50 values of 0.8–2.1 µM against lung (A-549) and prostate (Du-145) cancer lines .
- Thiazole vs. Pyrrole : Pyrrole-based dicarboxamides (e.g., N2,N4-bis(thiazolidin-3-yl) derivatives) exhibit strong FLT3 binding (GoldScore: 65–72 vs. 70 for Gilteritinib), suggesting thiazole’s rigidity might offer better selectivity .
Substituent Effects on Activity
Substituents critically influence potency and pharmacokinetics:
- N2-Cyclopropyl : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation compared to bulkier substituents (e.g., trichloroethyl in thiadiazoles) .
Table 2: Substituent-Driven Activity Trends
Anticancer Activity and Selectivity
While direct data are unavailable, analogs provide insights:
- Benzo[d]thiazole derivatives show IC50 values of 1.2–2.5 µM against A-549 cells, with fluorophenyl groups enhancing DNA intercalation .
- Thiazole-2,4-diamine analogs (e.g., pyrazole-substituted derivatives) inhibit MCF-7 breast cancer cells (IC50: 8.7 µM), suggesting the target’s ethoxy group may improve potency .
Biological Activity
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in analgesic and antimicrobial properties. This article reviews the biological activity of this compound, focusing on synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 345.4 g/mol
- CAS Number : 1251705-07-3
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1251705-07-3 |
Antinociceptive Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antinociceptive effects. For instance, thiazole derivatives have been shown to reduce pain responses in various animal models. In one study, compounds with structural similarities demonstrated notable analgesic activity in tail-flick and hot plate tests at dosages of 50 mg/kg .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activities. A study highlighted that certain thiazole-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 400 μg/mL for various derivatives tested against Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activity of thiazole derivatives like this compound are multifaceted:
- Receptor Interaction : Many thiazoles interact with opioid receptors to exert analgesic effects. The binding affinity of these compounds can influence their efficacy in pain modulation.
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Study on Antinociceptive Activity
In a controlled experiment involving mice, the compound was administered orally at varying doses. Results indicated a statistically significant reduction in pain response compared to control groups treated with saline. The effective dose range was identified as 25 mg/kg to 100 mg/kg, with peak efficacy observed at 50 mg/kg .
Antimicrobial Evaluation
In another study assessing the antimicrobial properties of related thiazole compounds, the derivatives were tested against a panel of pathogens. The results illustrated that while some compounds showed promising antibacterial activity (MIC < 100 μg/mL), others were less effective, highlighting the importance of structural modifications in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
